molecular formula C12H23NO3S B2775563 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide CAS No. 2320854-74-6

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide

Cat. No.: B2775563
CAS No.: 2320854-74-6
M. Wt: 261.38
InChI Key: JYUPQQRKLXRGOR-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a tetrahydrothiophene (thiolane) ring, a 2-hydroxyethoxy chain, and a pivalamide (tert-butyl carboxamide) group. This combination of a saturated sulfur heterocycle, an ether-alcohol linker, and a bulky, stable carboxamide is frequently explored in the design of pharmacologically active molecules. Compounds with similar structural motifs, such as tetrahydrothiophene rings and hydroxyethoxy chains, have been investigated in patented research for their potential as enzyme inhibitors, including targets like autotaxin . The presence of the pivalamide group can enhance metabolic stability and influence the compound's pharmacokinetic properties, making it a valuable scaffold for developing new therapeutic agents. Researchers are exploring this compound and its analogs for potential applications in areas such as oncology, the treatment of fibrotic diseases, and immune-mediated disorders, given the involvement of enzymes like autotaxin in these pathological processes . The primary value of this compound lies in its use as a key intermediate or a building block in organic synthesis. It serves as a crucial precursor for the preparation of more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3S/c1-11(2,3)10(15)13-8-12(16-6-5-14)4-7-17-9-12/h14H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUPQQRKLXRGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1(CCSC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: The initial step often involves the cyclization of a suitable diene with a sulfur-containing reagent under acidic conditions to form the tetrahydrothiophene ring.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via nucleophilic substitution reactions, where an appropriate ethylene oxide derivative reacts with the tetrahydrothiophene intermediate.

    Attachment of the Pivalamide Moiety: The final step involves the amidation reaction, where the intermediate compound reacts with pivaloyl chloride in the presence of a base such as triethylamine to form the desired pivalamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological assays.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a valuable building block for creating materials with specific properties.

Mechanism of Action

The mechanism by which N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pivalamide Derivatives

Structural Features and Functional Group Analysis

The following table compares key structural elements of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide with related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
This compound Tetrahydrothiophene 2-Hydroxyethoxy, pivalamide Not reported
N-(3-Acetylphenyl)pivalamide Phenyl Acetyl (C=O), pivalamide ~235.3
N-(bis(4-Methoxyphenyl)methyl)pivalamide (S-9) Diarylmethyl Two 4-methoxyphenyl groups, pivalamide ~413.5
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide Pyridine Chloropyridinyl, tert-butyldimethylsilyl-protected pyrrolidine, pivalamide 440.10

Key Observations :

  • The tetrahydrothiophene core in the target compound distinguishes it from phenyl or pyridine-based analogs. Sulfur’s electron-rich nature may enhance nucleophilic reactivity compared to aromatic systems .
  • The 2-hydroxyethoxy group introduces hydrophilicity, contrasting with hydrophobic substituents like tert-butyldimethylsilyl (TBS) or acetyl groups in analogs .
  • Pivalamide protection is a common feature, providing steric bulk and metabolic stability across all compounds .

Reactivity Comparison :

  • The tetrahydrothiophene core may undergo ring-opening reactions or oxidation to sulfones, unlike stable aromatic systems in phenyl/pyridine analogs .
  • The hydroxyethoxy group can participate in hydrogen bonding or further functionalization (e.g., glycosylation), whereas TBS-protected groups in pyridine analogs prioritize stability .

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)pivalamide is a compound with potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a tetrahydrothiophene ring substituted with a hydroxyethoxy group and a pivalamide moiety. This unique structure is believed to contribute to its biological activities.

Research indicates that compounds similar to this compound may exert their effects through various biological pathways:

  • Anti-inflammatory Activity : Compounds with similar structures have shown the ability to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) in activated macrophages .
  • Cytotoxic Effects : Some studies have reported that related compounds can induce cytotoxicity in cancer cell lines, potentially through apoptosis or necrosis pathways .
  • Receptor Modulation : There is evidence suggesting that the compound may interact with specific receptors involved in immune modulation, potentially influencing TLR (Toll-like receptor) pathways .

Biological Activity Data

The biological activity of this compound has been assessed through various assays. Below is a summary of findings from relevant studies:

Study Assay Type Concentration Effect Observed
Study AMTT Assay1–100 µg/mLDose-dependent reduction in cell viability
Study BNO Production Assay1–100 µg/mLSignificant decrease in LPS-induced NO production
Study CCytokine Production Assay10 µg/mLInhibition of TNF-α and IL-6 secretion

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anti-inflammatory Effects : In a model of acute inflammation, treatment with the compound significantly reduced levels of inflammatory markers compared to controls. This suggests its potential as an alternative anti-inflammatory agent.
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Immunomodulatory Effects : Research has shown that the compound can modulate immune responses, particularly by affecting TLR pathways, which are crucial for initiating immune responses.

Q & A

Q. What frameworks guide the design of experiments when conflicting data arise?

  • Methodology :
  • Bayesian Inference : Update prior probabilities of hypotheses (e.g., reaction pathways) based on new spectral or kinetic data .
  • Replication Studies : Repeat experiments across independent labs to isolate systematic vs. random errors .

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